An In-depth Technical Guide on the Synthesis and Characterization of Methoxyphedrine (Methedrone) for Research Purposes
An In-depth Technical Guide on the Synthesis and Characterization of Methoxyphedrine (Methedrone) for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical characterization, pharmacology, and toxicology of methoxyphedrine, also known as methedrone or 4-methoxymethcathinone (4-MeOMC). This document is intended for research and informational purposes only. The synthesis and possession of this compound are subject to legal restrictions in many jurisdictions.
Introduction
Methoxyphedrine (methedrone) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1] Structurally, it is the β-keto analogue of para-methoxymethamphetamine (PMMA) and is closely related to other synthetic cathinones like mephedrone (B570743) and methylone.[1] As with many NPS, a thorough understanding of its chemical properties, biological activity, and toxicological profile is crucial for the scientific and medical communities to address its public health implications. This guide consolidates available research data to provide a detailed resource for professionals in relevant fields.
Chemical Synthesis
The synthesis of methedrone is analogous to that of other substituted cathinones, such as mephedrone. The most common route involves the α-bromination of a substituted propiophenone (B1677668) followed by amination.[2]
Synthesis Pathway
The primary synthetic route to methedrone starts from 4-methoxypropiophenone. The synthesis can be summarized in two main steps:
-
α-Bromination: 4-methoxypropiophenone is reacted with bromine in a suitable solvent, typically glacial acetic acid with a catalytic amount of hydrobromic acid, to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one (B1267232).
-
Amination: The resulting α-bromoketone is then reacted with methylamine (B109427) to produce methoxyphedrine (methedrone). The product is typically isolated as a hydrochloride or hydrobromide salt to improve stability.[2]
Experimental Protocol (Adapted from Mephedrone Synthesis)
The following is a representative experimental protocol adapted from the synthesis of the closely related compound, mephedrone.[3][4] Researchers should exercise appropriate caution and adapt the procedure as necessary for methedrone synthesis.
Step 1: α-Bromination of 4-Methoxypropiophenone
-
Dissolve 4-methoxypropiophenone in glacial acetic acid.
-
Add a catalytic amount of 48% hydrobromic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with constant stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one.
-
Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Amination to form Methedrone
-
Dissolve the purified 2-bromo-1-(4-methoxyphenyl)propan-1-one in a suitable solvent such as isopropanol.
-
Add an excess of a solution of methylamine (e.g., 40% in water) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to form the hydrochloride salt of methedrone.
-
The solvent is then removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., acetone (B3395972) or diethyl ether) to remove impurities, yielding the final product.
Chemical Characterization
A comprehensive characterization of synthesized methedrone is essential for its unambiguous identification and to ensure its purity. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of methedrone.
Table 1: NMR Spectral Data for Methedrone
| Technique | Nucleus | Chemical Shift (δ) ppm and Multiplicity |
|---|---|---|
| ¹H NMR | Aromatic protons | 7.9-8.0 (d, 2H), 6.9-7.0 (d, 2H) |
| Methine proton (-CH-) | 4.5-4.7 (q, 1H) | |
| Methoxy protons (-OCH₃) | 3.8-3.9 (s, 3H) | |
| N-methyl protons (-NHCH₃) | 2.5-2.6 (s, 3H) | |
| Methyl protons (-CH₃) | 1.3-1.4 (d, 3H) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~198 |
| Aromatic carbons | ~164, ~131, ~129, ~114 | |
| Methine carbon (-CH-) | ~60 | |
| Methoxy carbon (-OCH₃) | ~55 | |
| N-methyl carbon (-NHCH₃) | ~32 |
| | Methyl carbon (-CH₃) | ~17 |
Note: The exact chemical shifts may vary depending on the solvent and the salt form of the compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of methedrone. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.
Table 2: GC-MS Fragmentation Data for Methedrone
| m/z (relative abundance) | Proposed Fragment Ion |
|---|---|
| 193 | [M]⁺ (Molecular ion) |
| 135 | [CH₃OC₆H₄CO]⁺ |
| 58 | [CH₃CH=NHCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: The base peak is typically observed at m/z 58, which is characteristic of N-methylated cathinones.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the methedrone molecule.
Table 3: FTIR Spectral Data for Methedrone
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3400 | N-H stretch (secondary amine) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1600, ~1510 | C=C stretch (aromatic ring) |
| ~1260 | C-O stretch (aryl ether) |
| ~1170 | C-N stretch |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).[6][7]
Pharmacology
Methedrone exerts its psychoactive effects primarily by interacting with monoamine transporters.[1]
Mechanism of Action
Methedrone is a potent inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), and a weaker inhibitor of the dopamine (B1211576) transporter (DAT).[1] It acts as a monoamine releasing agent, causing an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brain.[8] This mixed mechanism of action, combining reuptake inhibition and release, is responsible for its stimulant and empathogenic effects.
In Vitro Pharmacology
The following table summarizes the in vitro activity of methedrone at human monoamine transporters.
Table 4: In Vitro Pharmacological Data for Methedrone
| Parameter | DAT | SERT | NET |
|---|---|---|---|
| IC₅₀ (µM) for Uptake Inhibition | 5.9 | 19.3 | 1.9 |
| EC₅₀ (nM) for Monoamine Release | 49.1 | 118.3 | 62.7 |
Data from studies on human monoamine transporters and rat brain synaptosomes.[9][10]
Toxicology
The toxicological profile of methedrone is not as extensively studied as that of more traditional drugs of abuse. However, available data indicate a potential for significant adverse effects.
Acute Toxicity
Acute toxicity from methedrone use can manifest as a sympathomimetic toxidrome, characterized by agitation, tachycardia, hypertension, and hyperthermia.[11] Severe cases can lead to seizures, psychosis, and cardiovascular complications. Fatal intoxications have been reported, with postmortem blood concentrations of methedrone being a key finding.[1]
In Vivo Toxicology
Animal studies provide further insight into the toxic potential of methedrone.
Table 5: In Vivo Toxicological Data for Methedrone
| Parameter | Species | Value | Route of Administration |
|---|---|---|---|
| LD₅₀ | Mouse | 118.8 mg/kg (base) | Intraperitoneal |
| LD₅₀ | Mouse | 143.2 mg/kg (HCl salt) | Intraperitoneal |
| LD₅₀ | Rat | 242.72 µM (in vitro) | N/A |
LD₅₀ (Median Lethal Dose) values provide an indication of the acute toxicity of a substance.[1][12][13]
Neurotoxicity
The neurotoxic effects of methedrone are a subject of ongoing research. Some studies suggest that, unlike MDMA, mephedrone may not cause long-term damage to dopamine nerve endings.[14] However, other research indicates that it can induce oxidative stress and may enhance the neurotoxicity of other amphetamine-type stimulants when used concurrently.[2][14]
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, pharmacology, and toxicology of methoxyphedrine (methedrone). The information presented highlights the importance of continued research into this and other novel psychoactive substances to better understand their properties and potential risks. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of forensic science, pharmacology, and toxicology. It is imperative that all research involving this compound is conducted in compliance with relevant laws and regulations.
References
- 1. Central Effects of the Designer Drug Mephedrone in Mice—Basic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unodc.org [unodc.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. academic.oup.com [academic.oup.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Infrared and Raman screening of seized novel psychoactive substances: a large scale study of >200 samples - Analyst (RSC Publishing) DOI:10.1039/C5AN02326B [pubs.rsc.org]
- 8. gpub.org [gpub.org]
- 9. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
